
3-Dimethylamino-4-hydroxybutylthymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylamino-4-hydroxybutylthymine: is a synthetic organic compound that belongs to the class of thymine derivatives. Thymine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives are often studied for their potential applications in medicinal chemistry and molecular biology. The presence of both dimethylamino and hydroxybutyl groups in this compound suggests it may have unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-4-hydroxybutylthymine typically involves multiple steps, starting from thymine. Here is a general outline of the synthetic route:
Protection of Thymine: The thymine molecule is first protected to prevent unwanted reactions at the nucleobase.
Alkylation: The protected thymine is then alkylated with a suitable reagent to introduce the hydroxybutyl group.
Dimethylamination: The hydroxybutyl intermediate is then reacted with a dimethylamine source to introduce the dimethylamino group.
Deprotection: Finally, the protecting groups are removed to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Dimethylamino-4-hydroxybutylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups in place of the dimethylamino group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their interactions with DNA and RNA, providing insights into genetic regulation and expression.
Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the development of antiviral or anticancer drugs.
Industry: It may find applications in the development of new materials or as a reagent in various chemical processes.
作用机制
The mechanism by which 3-Dimethylamino-4-hydroxybutylthymine exerts its effects would depend on its specific application. In a biological context, it may interact with nucleic acids, proteins, or enzymes, influencing cellular processes. The dimethylamino group could enhance its binding affinity to certain molecular targets, while the hydroxybutyl group might affect its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
3-Dimethylamino-4-hydroxybutyluracil: Similar structure but with uracil instead of thymine.
3-Dimethylamino-4-hydroxybutylcytosine: Similar structure but with cytosine instead of thymine.
3-Dimethylamino-4-hydroxybutyladenine: Similar structure but with adenine instead of thymine.
Uniqueness
3-Dimethylamino-4-hydroxybutylthymine is unique due to the specific combination of the thymine base with the dimethylamino and hydroxybutyl groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
131652-64-7 |
|---|---|
分子式 |
C11H19N3O3 |
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-[(3R)-3-(dimethylamino)-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H19N3O3/c1-8-6-14(11(17)12-10(8)16)5-4-9(7-15)13(2)3/h6,9,15H,4-5,7H2,1-3H3,(H,12,16,17)/t9-/m1/s1 |
InChI 键 |
UUJWHCPAPXBVSX-SECBINFHSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N(C)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)

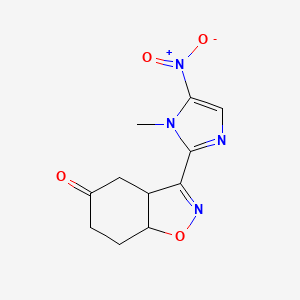
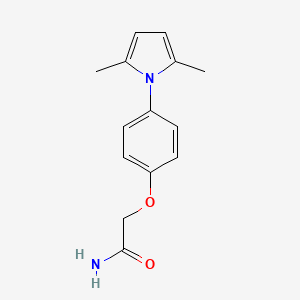
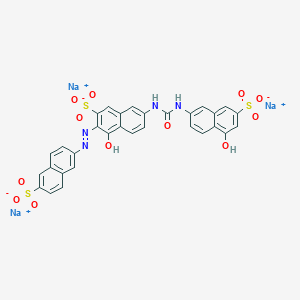

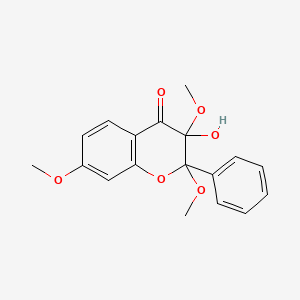
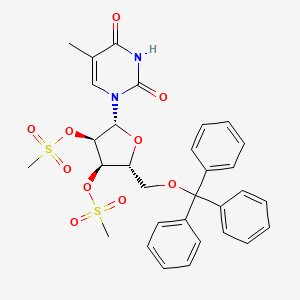
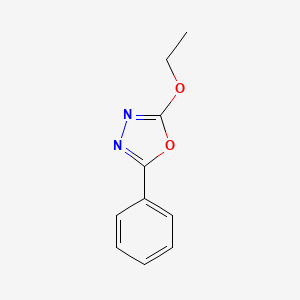

![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
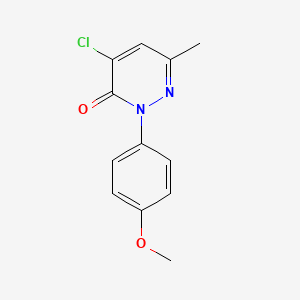
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
